1-Bromo-1,2-dichloroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

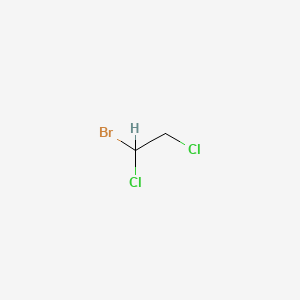

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,2-dichloroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrCl2/c3-2(5)1-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJIJQORJCIUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrCl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994269 | |

| Record name | 1-Bromo-1,2-dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.85 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73506-91-9 | |

| Record name | 1-Bromo-1,2-dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-1,2-dichloroethane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-1,2-dichloroethane, a halogenated hydrocarbon of interest in various chemical and research applications. This document details its chemical identity, physical and chemical properties, and outlines a general synthetic approach.

Chemical Identity and Formula

This compound is a trihalogenated ethane (B1197151) derivative.

Molecular Formula: C₂H₃BrCl₂[1]

CAS Number: 73506-91-9[1]

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic protocols, and for analytical characterization.

| Property | Value | Source |

| Molecular Weight | 177.85 g/mol | [1] |

| Boiling Point | 136 °C | [2] |

| InChI | InChI=1S/C2H3BrCl2/c3-2(5)1-4/h2H,1H2 | [1] |

| InChIKey | JVJIJQORJCIUME-UHFFFAOYSA-N | [1] |

| SMILES | C(C(Cl)Br)Cl | [1] |

Synthesis Protocol

It is important to note that controlling the regioselectivity of this reaction to yield the desired this compound isomer would be a critical aspect of the experimental design. This would likely involve careful selection of reagents, catalysts, and reaction conditions to favor the desired product over other possible halogenated ethanes.

Experimental Workflow: General Halogenation of an Alkene

The following diagram illustrates a generalized workflow for the synthesis of a dihaloalkane from an alkene, which can be adapted for the synthesis of this compound.

A generalized experimental workflow for the synthesis of dihaloalkanes.

Safety Information

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 73506-91-9), it is imperative to handle this compound with extreme caution, assuming it to be hazardous. For guidance, safety protocols for structurally similar halogenated hydrocarbons should be consulted. For instance, the SDS for 1-Bromo-2-chloroethane (CAS 107-04-0) indicates that it may cause cancer and is toxic if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3]

General Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

This guide is intended for informational purposes for qualified research and development professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

Physical properties of 1-Bromo-1,2-dichloroethane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-Bromo-1,2-dichloroethane, specifically its boiling point and density. The document outlines standard experimental protocols for the determination of these properties, intended for a scientific audience in a research and development setting.

Core Physical Properties

Data Presentation

| Physical Property | Value | Notes |

| Boiling Point | 136 °C | At standard atmospheric pressure. |

| Density | Data not available | The experimental density for this compound is not specified in the reviewed literature. |

| Density of Isomers | ||

| 1-Bromo-1,1-dichloroethane | 1.752 g/mL | Isomer for comparison. |

| 2-Bromo-1,1-dichloroethane | 1.823 g/mL | Isomer for comparison. |

| Density of Related Compound | ||

| 1-Bromo-2-chloroethane | 1.723 g/mL | at 25 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the boiling point and density of liquid halogenated hydrocarbons like this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[1]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or thread

-

Heat source (Bunsen burner or heating mantle)

-

Heating medium (mineral oil or silicone oil)

Procedure:

-

Fill the Thiele tube with a suitable heating oil to a level just above the side arm.

-

Attach a small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[1]

-

Place a capillary tube, with its sealed end up, into the liquid sample within the test tube.[2]

-

Immerse the thermometer and the attached sample tube into the oil in the Thiele tube. The sample should be positioned in the center of the main tube.[1]

-

Gently heat the side arm of the Thiele tube.[2] The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[2]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.[2]

-

Turn off the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.[1][2]

Density Determination: Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a glass flask with a specific volume and a ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Ensure it is completely dry.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₀).

-

Fill the pycnometer with distilled water of a known temperature and density. Place the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath to allow it to equilibrate to a precise temperature (e.g., 20 °C or 25 °C).[3]

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass (m₁).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of Sample Density:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Follow the same procedure of inserting the stopper, equilibrating in the constant temperature water bath, drying the exterior, and weighing. Record the mass of the pycnometer filled with the sample (m₂).

-

The mass of the liquid sample is (m₂ - m₀).

-

The density of the sample (ρ_sample) is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer: ρ_sample = (m₂ - m₀) / V.[4]

-

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

Spectroscopic Analysis of 1-Bromo-1,2-dichloroethane: A Technical Guide

Introduction

1-Bromo-1,2-dichloroethane (C₂H₃BrCl₂) is a halogenated hydrocarbon of interest in synthetic organic chemistry. Its structure, featuring a bromine and two chlorine atoms on an ethane (B1197151) backbone, suggests a complex spectroscopic profile. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the standard experimental protocols for acquiring such spectra and presents a logical workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and data from analogous haloalkanes.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show two distinct signals corresponding to the two different proton environments.

| Chemical Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J) |

| -CH(Br)Cl | 5.5 - 6.0 | Triplet (t) | 1H | ~6-8 Hz |

| -CH₂Cl | 3.8 - 4.2 | Doublet (d) | 2H | ~6-8 Hz |

Rationale: The methine proton (-CH(Br)Cl) is deshielded by three electronegative halogens, placing its signal significantly downfield. It is expected to be split into a triplet by the two adjacent protons of the chloromethyl group. The methylene (B1212753) protons (-CH₂Cl) are deshielded by the adjacent chlorine and the bromo-chloro-substituted carbon, and are split into a doublet by the single methine proton.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals for the two inequivalent carbon atoms.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH(Br)Cl | 65 - 75 |

| -CH₂Cl | 45 - 55 |

Rationale: The carbon atom bonded to both bromine and chlorine (-CH(Br)Cl) will be significantly deshielded and appear further downfield. The carbon of the chloromethyl group (-CH₂Cl) will also be deshielded, but to a lesser extent.

Predicted IR Spectroscopy Data

The infrared spectrum will be characterized by absorptions corresponding to C-H and carbon-halogen bond vibrations.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretching | 2950 - 3050 | Medium |

| C-H bending | 1400 - 1450 | Medium |

| C-Cl stretching | 650 - 800 | Strong |

| C-Br stretching | 500 - 600 | Strong |

Rationale: The C-H stretching and bending vibrations are characteristic of alkanes. The strong absorptions in the fingerprint region are indicative of the carbon-chlorine and carbon-bromine bonds. The exact positions will depend on the overall molecular structure and vibrational coupling.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will exhibit a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

| m/z Value | Predicted Identity | Key Features |

| 176/178/180/182 | [C₂H₃⁷⁹Br³⁵Cl₂]⁺, [C₂H₃⁸¹Br³⁵Cl₂]⁺/[C₂H₃⁷⁹Br³⁵Cl³⁷Cl]⁺, [C₂H₃⁸¹Br³⁵Cl³⁷Cl]⁺/[C₂H₃⁷⁹Br³⁷Cl₂]⁺, [C₂H₃⁸¹Br³⁷Cl₂]⁺ | Molecular ion cluster with a characteristic isotopic pattern. |

| 141/143 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 97/99 | [M - Br]⁺ | Loss of a bromine radical. |

| 62/64 | [CH₂Cl]⁺ | Fragment from C-C bond cleavage. |

| 49/51 | [CH₂Cl]⁺ | Fragment from C-C bond cleavage. |

Rationale: The molecular ion will appear as a cluster of peaks due to the various combinations of bromine and chlorine isotopes. The most abundant fragmentation pathways are expected to be the loss of a halogen radical (chlorine or bromine) and the cleavage of the C-C bond.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the field frequency using the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Alternatively, for solid samples, a small amount of the solid is pressed firmly against the crystal.

-

-

Instrument Setup:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Acquire a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for this type of molecule. A standard electron energy of 70 eV is used to induce fragmentation.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion.

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Analyze the molecular ion cluster and the fragmentation pattern to elucidate the structure.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 1-Bromo-1,2-dichloroethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-1,2-dichloroethane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a hypothetical data set to serve as a practical reference for laboratory applications. This guide is intended to equip researchers in organic synthesis, materials science, and drug development with the necessary information for effective solvent selection, reaction optimization, and purification processes involving this compound.

Introduction

This compound (C₂H₃BrCl₂) is a halogenated hydrocarbon of interest in various chemical syntheses due to its reactive carbon-halogen bonds. A thorough understanding of its solubility profile in different organic solvents is paramount for its effective use. Solubility dictates the choice of reaction medium, influences reaction rates and yields, and is a critical parameter in downstream processing, including extraction, crystallization, and chromatography. This guide addresses the qualitative aspects of its solubility based on established chemical principles and provides a robust experimental framework for quantitative determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules. This compound is a polar aprotic molecule due to the presence of electronegative bromine and chlorine atoms, which create a net dipole moment.

Haloalkanes, in general, are not capable of hydrogen bonding with themselves but can act as weak hydrogen bond acceptors. Their solubility in water is typically low because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between the haloalkane and water.[1][2] Conversely, haloalkanes are generally soluble in a wide range of organic solvents.[1] This is because the intermolecular forces (van der Waals forces and dipole-dipole interactions) in both the haloalkane and the organic solvent are of similar type and magnitude, leading to a favorable enthalpy of mixing.[3]

Based on these principles, this compound is expected to be readily soluble in common organic solvents, particularly those with moderate to low polarity. For a similar compound, 1,2-Dibromo-1,1-dichloroethane, it is noted to be soluble in acetone, benzene, and chloroform.[4]

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not widely available in the peer-reviewed literature. The following table is a hypothetical representation of expected solubility data at standard conditions (25 °C and 1 atm) to serve as a guideline for researchers. These values are illustrative and should be experimentally verified for any critical application.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Hexane | Non-polar Aliphatic | Moderate |

| Toluene | Non-polar Aromatic | High |

| Dichloromethane | Polar Aprotic | Very High |

| Chloroform | Polar Aprotic | Very High |

| Diethyl Ether | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Acetone | Polar Aprotic | High |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Acetonitrile | Polar Aprotic | High |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or a calibrated UV-Vis spectrophotometer if the compound is UV-active and the solvent is UV-transparent.

-

Volumetric flasks and pipettes

-

Inert gas supply (e.g., nitrogen) for solvent evaporation if using the gravimetric method.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a different organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause the solute to evaporate or decompose.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Method (e.g., GC-FID):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the gas chromatograph and plotting the peak area versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the GC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

-

-

Data Reporting:

-

Perform all solubility measurements in triplicate to ensure reproducibility.

-

Report the results as the mean ± standard deviation.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a strong theoretical basis predicts its high solubility in a wide range of common non-polar and polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This technical guide serves as a valuable resource for scientists and researchers, enabling informed solvent selection and facilitating the effective use of this compound in various chemical processes.

References

In-Depth Technical Guide: Thermochemical Data for 1-Bromo-1,2-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1-bromo-1,2-dichloroethane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established computational estimation methods to provide reliable thermochemical properties. It also outlines the standard experimental protocols used for the determination of such data.

Estimated Thermochemical Data

The thermochemical properties for this compound have been estimated using Benson's Group Additivity Method. This method is a well-established and reliable technique for predicting the thermochemical properties of organic compounds, especially in the absence of experimental data. The values presented in this guide are derived from group additivity values (GAVs) reported in recent literature, which are often based on high-accuracy quantum chemical calculations.

Table 1: Estimated Molar Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Estimated Value | Units |

| Enthalpy of Formation (gas) | ΔfH°(g) | -95.3 | kJ/mol |

| Standard Entropy (gas) | S°(g) | 345.2 | J/(mol·K) |

| Heat Capacity (gas) | Cp(g) | 98.7 | J/(mol·K) |

Note: These values are estimates and should be used with an understanding of the inherent uncertainties of the group additivity method.

Table 2: Estimated Molar Heat Capacity (Cp) of this compound (gas) at Various Temperatures

| Temperature (K) | Estimated Cp(g) (J/(mol·K)) |

| 300 | 98.9 |

| 400 | 114.5 |

| 500 | 126.3 |

| 600 | 135.1 |

| 800 | 147.5 |

| 1000 | 155.8 |

| 1500 | 167.2 |

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed methodologies for key experiments that would be employed to determine its thermochemical properties.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a halogenated organic compound like this compound is typically determined indirectly using combustion calorimetry.

a) Rotating-Bomb Combustion Calorimetry:

-

Principle: The compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during the combustion is measured by observing the temperature change of the surrounding water bath. For halogenated compounds, a rotating bomb calorimeter is essential to ensure the complete reaction and dissolution of the acidic combustion products.

-

Apparatus: A high-pressure, corrosion-resistant (often platinum-lined) rotating bomb calorimeter, a sensitive thermometer (e.g., a platinum resistance thermometer), a controlled-temperature water bath, and a firing circuit.

-

Procedure:

-

A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or silica (B1680970) crucible) is placed in the bomb.

-

A small amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to facilitate the reduction of the halogen products to a single, well-defined state (e.g., Cl⁻ and Br⁻).

-

The bomb is sealed, purged of air, and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

-

The initial temperature is recorded over a period of time to establish a baseline.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The temperature of the water is recorded at regular intervals until a stable final temperature is reached. The bomb is rotated during this period to ensure complete absorption of the combustion products.

-

The final temperature is recorded over a period to establish a post-reaction baseline.

-

The contents of the bomb are analyzed to confirm complete combustion and to determine the final state of the halogen products.

-

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid). Hess's Law is then applied to calculate the enthalpy of formation of the compound from the enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HBr).

Determination of Heat Capacity (Cp) and Entropy (S°)

The heat capacity and, by extension, the standard entropy of a substance are typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC) over a range of temperatures.

a) Adiabatic Calorimetry:

-

Principle: A known quantity of heat is supplied to a sample in a thermally isolated container (adiabatically), and the resulting temperature increase is measured.

-

Apparatus: An adiabatic calorimeter, which consists of a sample cell surrounded by an adiabatic shield maintained at the same temperature as the cell to prevent heat loss. A precise power supply and a sensitive thermometer are also required.

-

Procedure:

-

A known mass of the sample is placed in the calorimeter cell.

-

The cell is cooled to a very low temperature (close to absolute zero).

-

A series of small, precisely measured amounts of electrical energy are supplied to the sample.

-

The temperature of the sample is measured after each energy input, once thermal equilibrium is reached.

-

-

Data Analysis: The heat capacity at each temperature is calculated as the ratio of the energy input to the temperature rise (Cp = dQ/dT). The standard entropy at a given temperature (e.g., 298.15 K) is then determined by integrating the heat capacity data from absolute zero to that temperature, accounting for the entropies of any phase transitions: S°(T) = ∫₀ᵀ (Cp/T') dT'

b) Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample is placed in a sample pan, and an empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The instrument records the difference in heat flow to the sample and the reference as a function of temperature.

-

-

Data Analysis: The heat capacity of the sample can be determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire).

Visualizations

The following diagrams illustrate key concepts and workflows related to the determination of thermochemical data.

Caption: Workflow for determining thermochemical properties.

Caption: Benson's Group Additivity method for this compound.

Reactivity Profile of 1-Bromo-1,2-dichloroethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity profile of 1-bromo-1,2-dichloroethane. Due to a lack of specific experimental data for this compound in the surveyed literature, this guide extrapolates its reactivity based on established principles of organic chemistry and the known behavior of structurally similar haloalkanes. The document covers anticipated nucleophilic substitution and elimination reactions, the factors governing these pathways, and general experimental protocols.

Introduction

This compound (C₂H₃BrCl₂) is a halogenated hydrocarbon featuring three halogen atoms on a two-carbon backbone. The presence of both bromine and chlorine atoms on adjacent carbons, with one carbon being geminally substituted, suggests a rich and varied chemical reactivity. This guide aims to provide a predictive framework for understanding and harnessing the synthetic potential of this molecule, particularly in the context of drug development and fine chemical synthesis where precise control over reaction outcomes is paramount.

Predicted Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of carbon-halogen bonds, which are susceptible to both nucleophilic substitution and elimination reactions. The specific reaction pathway is expected to be highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for haloalkanes. In this compound, both bromine and chlorine can act as leaving groups. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group.[1] Consequently, nucleophilic attack is more likely to occur at the carbon bearing the bromine atom.

The reaction can proceed through two primary mechanisms: S(_N)1 and S(_N)2.

-

S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the bromine is on a secondary carbon, S(_N)2 reactions are feasible.

-

S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate.[2] This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The secondary carbocation that would be formed from this compound has some stability, so S(_N)1 reactions are possible, especially under solvolytic conditions.

Elimination Reactions

Elimination reactions of haloalkanes, also known as dehydrohalogenation, result in the formation of alkenes. These reactions are favored by strong, sterically hindered bases and higher temperatures. Similar to substitution, elimination can occur via two main pathways: E1 and E2.

-

E2 (Elimination Bimolecular): This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group.[3] Strong, bulky bases favor this pathway.

-

E1 (Elimination Unimolecular): This pathway proceeds through a carbocation intermediate, similar to the S(_N)1 reaction.[3] It is favored by weak bases and conditions that promote carbocation formation. E1 reactions often compete with S(_N)1 reactions.

Competition Between Substitution and Elimination

A key consideration in the reactivity of this compound is the competition between substitution and elimination pathways. The outcome is influenced by several factors, which are summarized in the table below.

| Factor | Favors Substitution (S(_N)1, S(_N)2) | Favors Elimination (E1, E2) |

| Nucleophile/Base | Weakly basic, good nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻) | Strong, sterically hindered bases (e.g., t-BuOK, LDA) |

| Solvent | Polar protic for S(_N)1; Polar aprotic for S(_N)2 | Less polar solvents |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate Structure | Less substituted carbons | More substituted carbons |

Predicted Reaction Products

Based on the principles outlined above, the reaction of this compound with different reagents can be predicted to yield a variety of products.

| Reagent | Predicted Major Pathway(s) | Predicted Major Product(s) |

| Strong, unhindered base/nucleophile (e.g., NaOH, EtO⁻) | S(_N)2 and E2 | 1-chloro-1-ethoxyethane, 1-bromo-2-chloroethene, 1,1-dichloroethene |

| Strong, hindered base (e.g., t-BuOK) | E2 | 1-bromo-2-chloroethene, 1,1-dichloroethene |

| Weak nucleophile/weak base (e.g., H₂O, EtOH, solvolysis) | S(_N)1 and E1 | 1-chloro-1-ethoxyethane, 1-chloro-1-ethanol, 1-bromo-2-chloroethene, 1,1-dichloroethene |

| Good nucleophile, weak base (e.g., NaI in acetone) | S(_N)2 | 1-chloro-1-iodoethane |

Experimental Protocols (General)

The following are generalized experimental protocols for conducting nucleophilic substitution and elimination reactions on haloalkanes. These should be adapted and optimized for this compound.

General Protocol for Nucleophilic Substitution (S(_N)2)

-

Reaction Setup: A dry, round-bottom flask is charged with the haloalkane and a suitable polar aprotic solvent (e.g., acetone, DMF, DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The nucleophile (e.g., sodium iodide, sodium azide) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by a suitable technique (e.g., TLC, GC).

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or distillation.

General Protocol for Elimination (E2)

-

Reaction Setup: A dry, round-bottom flask equipped with a reflux condenser is charged with the haloalkane and a suitable solvent (often an alcohol corresponding to the alkoxide base).

-

Base Addition: A strong, sterically hindered base (e.g., potassium tert-butoxide) is added portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, with the reaction progress monitored by TLC or GC.

-

Work-up: The mixture is cooled and then poured into water. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated to yield the crude alkene product, which can be further purified by distillation or chromatography.

Mandatory Visualizations

Conclusion

While specific experimental data for this compound is scarce, its reactivity can be reliably predicted based on the fundamental principles of organic chemistry. It is expected to undergo both nucleophilic substitution and elimination reactions, with the outcome being highly sensitive to the reaction conditions. The greater lability of the carbon-bromine bond suggests that reactions will preferentially occur at the C-1 position. This guide provides a foundational understanding for researchers to begin exploring the synthetic utility of this interesting, polyhalogenated building block. All experimental work should be conducted with careful consideration of the reaction parameters to achieve the desired chemical transformation.

References

Stereochemistry of 1-Bromo-1,2-dichloroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1,2-dichloroethane presents a fascinating case study in stereochemistry, involving both conformational and configurational chirality. This technical guide provides a comprehensive overview of the stereochemical aspects of this molecule. While specific experimental data on the enantiomerically pure forms of this compound are not extensively reported in publicly available literature, this document outlines the theoretical principles and the established experimental and computational methodologies that would be employed for a thorough stereochemical investigation. This includes a discussion of its stereoisomers, conformational analysis, and the application of advanced analytical techniques such as chiral gas chromatography, vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy for the elucidation of its stereochemical properties.

Introduction to the Stereochemistry of this compound

This compound (C₂H₃BrCl₂) is a halogenated hydrocarbon with two stereogenic centers, C1 and C2, to which a bromine, a chlorine, and hydrogen atoms are attached. The presence of these two chiral centers gives rise to the possibility of multiple stereoisomers. Furthermore, rotation around the C1-C2 single bond leads to the existence of various conformational isomers, or rotamers. The interplay between configurational and conformational isomerism is a key aspect of the stereochemistry of this molecule.

The gauche conformers of 1-bromo-2-chloroethane (B52838) are chiral and exist as a pair of non-superimposable mirror images (enantiomers), while the anti conformer is achiral. A classical molecular dynamics study has explored the internal energy excitation and relaxation of the gauche and trans rotamers of 1-bromo-2-chloroethane upon collision with a model surface.

Stereoisomers of this compound

This compound has two chiral centers, leading to a maximum of 2² = 4 stereoisomers. These can be grouped into two pairs of enantiomers.

Visualizing the Stereoisomers

The relationship between the different stereoisomers can be visualized as follows:

Relationships between the stereoisomers of this compound.

Conformational Analysis

Rotation around the carbon-carbon single bond in this compound results in different spatial arrangements of the atoms, known as conformations. The most stable conformations are the staggered ones, which include the anti and gauche forms.

-

Anti Conformation: The bromine and chlorine atoms are positioned 180° apart. This conformation is achiral.

-

Gauche Conformations: The bromine and chlorine atoms are positioned 60° apart. The gauche conformers are chiral and exist as a pair of enantiomers (G and G').

The relative stability of these conformers is determined by a balance of steric and electronic effects.

Conformational Energy Profile

A hypothetical workflow for determining the conformational energy profile is outlined below:

A logical workflow for the conformational analysis of this compound.

Experimental Protocols for Stereochemical Analysis

Enantioselective Synthesis or Chiral Resolution

To study the properties of individual enantiomers, they must first be obtained in enantiomerically pure or enriched form.

Hypothetical Protocol for Chiral Resolution via Diastereomeric Salt Formation:

-

Derivatization: React racemic this compound with a chiral carboxylic acid to form a mixture of diastereomeric esters.

-

Separation: Separate the diastereomers using chromatography (e.g., column chromatography or HPLC) based on their different physical properties.

-

Hydrolysis: Hydrolyze the separated diastereomeric esters to obtain the individual enantiomers of 1-bromo-1,2-dichloroethanol.

-

Conversion: Convert the enantiomerically pure alcohols back to the target haloalkane.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers.[1]

Illustrative Experimental Protocol for Chiral GC Analysis:

-

Column Selection: Choose a suitable chiral stationary phase, such as a cyclodextrin-based column, which can form transient diastereomeric complexes with the enantiomers of this compound.

-

Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Detector Temperature: 280 °C

-

-

Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).

| Parameter | Illustrative Value |

| Retention Time (R-enantiomer) | 15.2 min |

| Retention Time (S-enantiomer) | 15.8 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (% ee) | Calculated from peak areas |

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed information about the absolute configuration and conformation of molecules in solution.[2][3][4]

Hypothetical Experimental Protocol for VCD Analysis:

-

Sample Preparation: Prepare a solution of the enantiomerically enriched this compound in a suitable solvent (e.g., carbon tetrachloride) at a concentration of approximately 0.1 M.

-

Instrumentation: Use a VCD spectrometer, which is typically a Fourier transform infrared (FTIR) spectrometer equipped with a photoelastic modulator.

-

Data Acquisition: Record the VCD and IR spectra in the mid-infrared region (e.g., 4000-800 cm⁻¹).

-

Computational Modeling:

-

Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD and IR spectra for both the (R) and (S) enantiomers.

-

Consider the different stable conformers (gauche and anti) and their Boltzmann-weighted contributions to the overall spectrum.

-

-

Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectra to determine the absolute configuration of the sample.

| Spectral Region (cm⁻¹) | Predicted (R)-Enantiomer | Predicted (S)-Enantiomer | Experimental |

| 1300-1200 | (+) Cotton effect | (-) Cotton effect | (+) Cotton effect |

| 1100-1000 | (-) Cotton effect | (+) Cotton effect | (-) Cotton effect |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to distinguish between enantiomers. The CSA forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts.

Illustrative Experimental Protocol for NMR Analysis with a CSA:

-

Sample Preparation: Dissolve the racemic this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Addition of CSA: Add a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, in small increments.

-

NMR Spectroscopy: Acquire ¹H NMR spectra after each addition of the CSA.

-

Data Analysis: Observe the splitting of signals corresponding to the protons of this compound, which indicates the formation of diastereomeric complexes. The relative integration of the split signals can be used to determine the enantiomeric ratio.

Conclusion

The stereochemistry of this compound is a rich area of study, encompassing both configurational and conformational isomerism. While detailed experimental data for its enantiomerically pure forms are not widely reported, this guide has outlined the fundamental principles and the state-of-the-art experimental and computational techniques that are essential for a thorough stereochemical investigation. The methodologies described, including chiral chromatography, VCD spectroscopy, and NMR with chiral solvating agents, provide a robust framework for the separation, identification, and characterization of the stereoisomers of this and other chiral molecules. Such studies are of paramount importance in fields where stereochemistry plays a critical role, including drug development and materials science.

References

- 1. gcms.cz [gcms.cz]

- 2. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 1-Bromo-1,2-dichloroethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Bromo-1,2-dichloroethane, a versatile halogenated hydrocarbon intermediate. The document details its principal applications in dehydrohalogenation reactions for the synthesis of vinyl halides and as an alkylating agent for the introduction of functionalized ethyl groups, particularly in the formation of heterocyclic structures. The protocols provided are based on established chemical principles and reactions of analogous compounds.

Physical and Chemical Properties

This compound is a colorless liquid with a boiling point of approximately 136°C.[1] Its structure, containing three halogen atoms, imparts a significant density and renders it sparingly soluble in water but soluble in common organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₂H₃BrCl₂ | [2] |

| Molecular Weight | 177.85 g/mol | [2] |

| Boiling Point | 136 °C | [1] |

| Appearance | Colorless liquid | [3] |

| Solubility | Soluble in organic solvents | [4] |

Applications in Organic Synthesis

The reactivity of this compound is primarily dictated by the presence of the bromine and chlorine atoms. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, making it the preferred site for nucleophilic attack or elimination.

Dehydrohalogenation for the Synthesis of Vinyl Halides

This compound can undergo a base-induced elimination reaction to yield vinyl halides.[4] This dehydrohalogenation process typically involves the removal of a proton by a base and the subsequent or concurrent expulsion of a halide ion. The regioselectivity of the elimination (i.e., whether HBr or HCl is eliminated) can be influenced by the reaction conditions and the nature of the base employed. The resulting vinyl halides are valuable monomers and intermediates in a variety of organic transformations, including cross-coupling reactions.[4]

General Reaction Scheme:

Caption: Dehydrohalogenation of this compound.

Experimental Protocol: General Procedure for Dehydrohalogenation

This protocol is a general guideline based on the dehydrohalogenation of similar 1,2-dihaloethanes.[5][6] Optimization of reaction conditions may be necessary to achieve desired yields and selectivity.

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH) or other suitable base

-

Ethanol (B145695) or a suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a chosen amount of potassium hydroxide in ethanol with gentle heating.

-

Once the base is fully dissolved, add this compound dropwise to the solution while stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

The crude product can be purified by distillation to yield the vinyl halide.

| Parameter | Condition |

| Base | Potassium hydroxide (KOH) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

| Work-up | Liquid-liquid extraction |

| Purification | Distillation |

Alkylating Agent in Nucleophilic Substitution Reactions

This compound can serve as an alkylating agent, introducing a 1,2-dichloroethyl or a bromo-chloro-ethyl moiety to a nucleophile.[7] The bromine atom is the more likely leaving group in nucleophilic substitution reactions due to the lower C-Br bond dissociation energy compared to the C-Cl bond.[4] This property is particularly useful in the synthesis of heterocyclic compounds. For instance, reaction with a primary or secondary amine can lead to the formation of N-substituted derivatives.[7]

General Reaction Scheme:

Caption: Nucleophilic substitution on this compound.

Experimental Protocol: General Procedure for N-Alkylation

This protocol is a representative procedure for the reaction of this compound with an amine, based on the known reactivity of similar haloalkanes.[7]

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (e.g., potassium carbonate)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a solution of the amine in a suitable solvent in a round-bottom flask, add the non-nucleophilic base.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

| Parameter | Condition |

| Nucleophile | Amine (e.g., Morpholine) |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Temperature | 50 - 80 °C |

| Work-up | Filtration and concentration |

| Purification | Column Chromatography |

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable synthetic intermediate with applications in the preparation of vinyl halides through dehydrohalogenation and as an alkylating agent in nucleophilic substitution reactions. The protocols provided herein serve as a foundation for researchers to explore the synthetic potential of this versatile compound. Careful consideration of reaction conditions is crucial to achieve the desired products with high yield and selectivity.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C2H3BrCl2 | CID 23264207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. US3122591A - Chemical dehydrohalogenation of 1, 2-dichloroethane to yield vinyl chloride - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis routes of 1-Bromo-2-chloroethane [benchchem.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-1,2-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,2-dichloroethane is a vicinal dihaloalkane with significant potential in organic synthesis, serving as a versatile building block for the introduction of functional groups. Its structure, featuring two different halogen atoms on adjacent carbons, presents opportunities for selective nucleophilic substitution reactions. These reactions are fundamental in the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.

The reactivity of this compound in nucleophilic substitution is primarily governed by the differential leaving group ability of the bromide and chloride ions. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the bromide ion a superior leaving group.[1] This inherent property allows for regioselective substitution at the carbon atom bearing the bromine atom under appropriate reaction conditions.

This document provides detailed application notes, experimental protocols, and quantitative data for nucleophilic substitution reactions involving this compound with common nucleophiles such as hydroxide (B78521), cyanide, and ammonia.

Reaction Mechanisms

Nucleophilic substitution reactions of this compound, a primary haloalkane, predominantly proceed via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[2][3][4]

The key features of the S(_N)2 mechanism are:

-

Single-step process: Bond formation and bond breaking occur concurrently.

-

Bimolecular kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.

-

Inversion of stereochemistry: If the reaction occurs at a chiral center, the configuration of the product is inverted.

-

Steric hindrance: The reaction is sensitive to steric hindrance around the reaction center. Primary haloalkanes, like this compound, are ideal substrates for S(_N)2 reactions.

Due to the superior leaving group ability of bromide compared to chloride, the initial substitution will selectively occur at the C-Br bond.

Quantitative Data

Table 1: Reaction with Hydroxide Ion (Hydrolysis)

| Nucleophile | Reagent | Expected Major Product | Typical Solvent | Typical Conditions | Representative Yield |

| OH⁻ | Aqueous NaOH or KOH | 2-Chloroethanol (B45725) | Ethanol (B145695)/Water mixture | Reflux | Good to High |

Table 2: Reaction with Cyanide Ion

| Nucleophile | Reagent | Expected Major Product | Typical Solvent | Typical Conditions | Representative Yield |

| CN⁻ | Potassium Cyanide (KCN) | 3-Chloro-propanenitrile | Ethanolic | Reflux | Good to High |

Table 3: Reaction with Ammonia (Aminolysis)

| Nucleophile | Reagent | Expected Major Product | Typical Solvent | Typical Conditions | Representative Yield |

| NH₃ | Concentrated Ammonia | 2-Chloroethanamine | Ethanolic | Sealed tube, heat | Moderate to Good |

Experimental Protocols

Safety Precaution: this compound is expected to be a hazardous chemical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Synthesis of 2-Chloroethanol via Hydrolysis

Objective: To synthesize 2-chloroethanol by the nucleophilic substitution of this compound with hydroxide ion.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve sodium hydroxide (1.0 eq) in a 1:1 mixture of ethanol and distilled water.

-

Add this compound (1.0 eq) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Most of the ethanol is removed by simple distillation.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-chloroethanol.

-

Purify the product by fractional distillation.

Protocol 2: Synthesis of 3-Chloro-propanenitrile

Objective: To synthesize 3-chloro-propanenitrile by the nucleophilic substitution of this compound with cyanide ion.

Materials:

-

This compound

-

Potassium cyanide (KCN) - EXTREME CAUTION: KCN is highly toxic.

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (1.2 eq) in aqueous ethanol.

-

Add this compound (1.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Purify by vacuum distillation.

Protocol 3: Synthesis of 2-Chloroethanamine

Objective: To synthesize 2-chloroethanamine by the reaction of this compound with ammonia.

Materials:

-

This compound

-

Concentrated aqueous ammonia

-

Ethanol

-

Heavy-walled sealed tube or autoclave

Procedure:

-

In a heavy-walled glass tube, place a solution of this compound (1.0 eq) in ethanol.

-

Cool the tube in an ice bath and add a large excess of concentrated aqueous ammonia.

-

Seal the tube tightly.

-

Heat the tube in a water bath or an autoclave at approximately 100°C for several hours.

-

After the reaction period, cool the tube to room temperature and carefully open it in a fume hood.

-

Transfer the contents to a flask and add aqueous NaOH to neutralize the ammonium (B1175870) salts and liberate the free amine.

-

Extract the amine product with an organic solvent.

-

Dry the organic extract over anhydrous potassium carbonate.

-

Filter and remove the solvent to obtain the crude 2-chloroethanamine.

-

Purify by distillation.

Visualizations

Caption: S(_N)2 mechanism for nucleophilic substitution on this compound.

Caption: General experimental workflow for nucleophilic substitution.

Caption: Factors influencing the outcome of nucleophilic substitution reactions.

References

Application Notes and Protocols for the Elimination Reactions of 1-Bromo-1,2-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the elimination reactions of 1-Bromo-1,2-dichloroethane, a dihaloalkane capable of undergoing dehydrohalogenation to yield various commercially significant alkenes. This document outlines the theoretical background, potential reaction pathways, and detailed experimental protocols for performing these reactions in a laboratory setting. Particular emphasis is placed on the reaction conditions that influence product distribution, specifically the formation of chloroethene (vinyl chloride), 1,2-dichloroethene, and bromoethene. All quantitative data are summarized in tabular format for ease of comparison, and a logical workflow of the reaction process is provided as a visual guide.

Introduction

This compound is a versatile substrate for elimination reactions due to the presence of two different halogen atoms, bromine and chlorine, on adjacent carbons. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide the better leaving group. Treatment of this compound with a strong base typically induces a bimolecular elimination (E2) reaction, leading to the formation of a carbon-carbon double bond. The regioselectivity of this reaction—that is, which proton is abstracted and which halogen is eliminated—dictates the final alkene product.

The primary products of interest from the dehydrohalogenation of this compound include chloroethene (vinyl chloride), a crucial monomer for the production of polyvinyl chloride (PVC), as well as various dichloroethene and bromoethene isomers. Understanding the factors that control the product distribution is essential for synthetic chemists aiming to produce a specific alkene.

Reaction Pathways and Product Distribution

The elimination reaction of this compound with a strong base, such as potassium hydroxide (B78521) or potassium ethoxide in ethanol (B145695), can proceed via two main pathways, primarily following the E2 mechanism.

-

Dehydrobromination: Abstraction of a proton from the carbon bearing the chlorine atom, followed by the elimination of the bromide ion, yields chloroethene (vinyl chloride).

-

Dehydrochlorination: Abstraction of a proton from the carbon bearing the bromine atom, followed by the elimination of the chloride ion, yields bromoethene.

Further elimination reactions can occur on the initial products if reaction conditions are harsh enough, potentially leading to the formation of alkynes, though this is less common for the production of simple alkenes.

The product distribution is influenced by several factors, including the strength and steric bulk of the base, the solvent, and the reaction temperature. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene.[1][2][3] However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann's rule).[4]

Quantitative Data Summary

While specific quantitative data for the elimination of this compound is not extensively reported in readily available literature, the principles of elimination reactions allow for a qualitative and semi-quantitative prediction of outcomes. The following table summarizes the expected product distribution based on the type of base used.

| Base | Base Type | Expected Major Product | Expected Minor Product(s) | Rationale |

| Potassium Ethoxide (KOEt) in Ethanol | Strong, Non-bulky | Chloroethene | Bromoethene, 1,2-Dichloroethene | Favors the Zaitsev product (more substituted alkene). Dehydrobromination is generally faster than dehydrochlorination. |

| Potassium tert-Butoxide (KOt-Bu) | Strong, Bulky | Bromoethene | Chloroethene, 1,2-Dichloroethene | The bulky base favors abstraction of the less sterically hindered proton, leading to the Hofmann product. |

Experimental Protocols

The following protocols are based on established procedures for the dehydrohalogenation of haloalkanes and can be adapted for this compound.[5]

General Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

This compound is a hazardous chemical. Handle with care and consult the Safety Data Sheet (SDS) before use.

-

Potassium hydroxide and potassium ethoxide are corrosive bases. Avoid contact with skin and eyes.

Dehydrobromination to Synthesize Chloroethene (Vinyl Chloride)

This protocol is designed to favor the formation of chloroethene.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Gas collection apparatus (e.g., gas syringe or inverted graduated cylinder in a water bath)

-

Drying tube (filled with calcium chloride)

Procedure:

-

Prepare a solution of alcoholic potassium hydroxide by dissolving a stoichiometric equivalent of KOH in absolute ethanol with gentle heating.

-

To a round-bottom flask equipped with a magnetic stir bar, add the alcoholic KOH solution.

-

Cool the flask in an ice bath.

-

Slowly add one equivalent of this compound to the cooled solution while stirring.

-

Attach a reflux condenser to the flask and a gas collection apparatus to the top of the condenser.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-3 hours.

-

Chloroethene, being a gas at room temperature, will evolve and can be collected.

-

Monitor the reaction progress by gas chromatography (GC) if available.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the remaining base with a dilute acid (e.g., HCl) before disposal.

Visualizing the Reaction Workflow

The following diagram illustrates the logical steps involved in the elimination reaction of this compound.

Caption: Experimental workflow for the elimination reaction.

Signaling Pathway Diagram

The following diagram illustrates the potential elimination pathways of this compound in the presence of a strong base.

References

- 1. Predict all the alkenes that would be formed by dehydrohalogenation of the following halides with sodium ethoxide in ethanol and identify the major alkenecolon 1. bromo-1-methylcyclohexane 2. 2-chloro-2-methylbutane 3. 2comma2comma3-trimethyl-3-bromopentane. [extramarks.com]

- 2. sarthaks.com [sarthaks.com]

- 3. (i) CHBr or CHI (ii) (CH) CCl or CHCl 3 3 10.10 Predict all the alkenes t.. [askfilo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Chemistry: Alkene Formation: Dehydrohalogenation and dehydration [westfield.ma.edu]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-Bromo-1,2-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing the versatile reagent, 1-bromo-1,2-dichloroethane. This dihaloalkane serves as a valuable C2-building block for the formation of nitrogen- and sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development.[1] The protocols outlined below are representative methods and may require optimization for specific substrates and scales.

Synthesis of N-Aryl Aziridines

The reaction of this compound with primary amines provides a route to N-substituted aziridines. The bifunctional nature of this compound allows for an initial nucleophilic substitution followed by an intramolecular cyclization.[2]

Reaction Principle:

The synthesis proceeds via a two-step mechanism. Initially, the primary amine attacks the more electrophilic carbon, which is bonded to the better leaving group (bromide). This is followed by an intramolecular nucleophilic attack of the nitrogen on the adjacent carbon, displacing the chloride and forming the aziridine (B145994) ring.

Caption: General workflow for N-Aryl Aziridine synthesis.

Experimental Protocol:

Materials:

-

This compound

-

Substituted aniline (B41778) (e.g., aniline, p-toluidine)

-

Triethylamine (B128534) (Et3N)

-

Acetonitrile (B52724) (CH3CN), anhydrous

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

Procedure:

-

To a stirred solution of the substituted aniline (10 mmol) and triethylamine (15 mmol) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere, add this compound (12 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux (approximately 82 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether (100 mL) and water (50 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Quantitative Data (Representative):

| Entry | Amine | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) |

| 1 | Aniline | N-Phenylaziridine | 65 | 7.30-7.10 (m, 5H), 2.25 (s, 4H) |

| 2 | p-Toluidine | N-(p-tolyl)aziridine | 70 | 7.15 (d, 2H), 7.00 (d, 2H), 2.30 (s, 3H), 2.20 (s, 4H) |

| 3 | p-Anisidine | N-(p-methoxyphenyl)aziridine | 68 | 7.10 (d, 2H), 6.85 (d, 2H), 3.75 (s, 3H), 2.15 (s, 4H) |

Synthesis of Sulfur-Containing Heterocycles

This compound is a precursor for the synthesis of sulfur-containing heterocycles such as thiiranes and 1,4-dithiane (B1222100) by reaction with appropriate sulfur nucleophiles.

Synthesis of Chloromethylthiirane

The reaction with a sulfide (B99878) source can lead to the formation of a thiirane (B1199164) ring. The differential reactivity of the C-Br and C-Cl bonds allows for a sequential process.

Reaction Principle:

Sodium sulfide acts as the sulfur nucleophile, initially displacing the bromide. Subsequent intramolecular cyclization with the displacement of chloride yields the thiirane.

Caption: General workflow for Chloromethylthiirane synthesis.

Experimental Protocol:

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na2S·9H2O)

Procedure:

-

In a round-bottom flask, dissolve sodium sulfide nonahydrate (12 mmol) in methanol (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-